molecular formula C9H7F3N2O2 B14841314 N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide

N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide

Cat. No.: B14841314
M. Wt: 232.16 g/mol
InChI Key: GSIKHHGSVNCDBD-UHFFFAOYSA-N
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Description

N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide is a chemical compound characterized by the presence of a formyl group, a trifluoromethyl group, and an acetamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide typically involves the reaction of 2-formyl-6-(trifluoromethyl)pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: N-(2-Carboxy-6-(trifluoromethyl)pyridin-4-yl)acetamide.

    Reduction: N-(2-Hydroxymethyl-6-(trifluoromethyl)pyridin-4-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Formyl-6-(trifluoromethyl)pyridin-4-yl)acetamide is unique due to the specific positioning of the formyl and trifluoromethyl groups on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

N-[2-formyl-6-(trifluoromethyl)pyridin-4-yl]acetamide

InChI

InChI=1S/C9H7F3N2O2/c1-5(16)13-6-2-7(4-15)14-8(3-6)9(10,11)12/h2-4H,1H3,(H,13,14,16)

InChI Key

GSIKHHGSVNCDBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)C(F)(F)F)C=O

Origin of Product

United States

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